molecular formula C19H23F4N3O B12425128 Aak1-IN-5

Aak1-IN-5

Cat. No.: B12425128
M. Wt: 385.4 g/mol
InChI Key: HVHRHDHQHUAOQI-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aak1-IN-5 is a highly selective, central nervous system-penetrable, and orally active inhibitor of adaptor protein-2-associated kinase 1 (AAK1). This compound has shown potential in the research of neuropathic pain due to its high selectivity and ability to cross the blood-brain barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aak1-IN-5 involves the creation of biaryl alkyl ethers, which are optimized for high selectivity and central nervous system penetration. The synthetic route typically involves the coupling of a biaryl moiety with an alkyl ether under specific reaction conditions . The reaction conditions include the use of palladium-catalyzed cross-coupling reactions, which are performed under an inert atmosphere with controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Aak1-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Aak1-IN-5 has a wide range of scientific research applications, including:

Mechanism of Action

Aak1-IN-5 exerts its effects by inhibiting the activity of adaptor protein-2-associated kinase 1. This kinase plays a crucial role in the phosphorylation of specific substrates involved in cellular signaling pathways. By inhibiting this kinase, this compound disrupts these pathways, leading to reduced pain signaling and potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aak1-IN-5 is unique due to its high selectivity, central nervous system penetration, and oral bioavailability. These properties make it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C19H23F4N3O

Molecular Weight

385.4 g/mol

IUPAC Name

(2S)-1-[4-(difluoromethyl)-6-[2-(difluoromethyl)pyridin-4-yl]pyridin-3-yl]oxy-2,4-dimethylpentan-2-amine

InChI

InChI=1S/C19H23F4N3O/c1-11(2)8-19(3,24)10-27-16-9-26-14(7-13(16)17(20)21)12-4-5-25-15(6-12)18(22)23/h4-7,9,11,17-18H,8,10,24H2,1-3H3/t19-/m0/s1

InChI Key

HVHRHDHQHUAOQI-IBGZPJMESA-N

Isomeric SMILES

CC(C)C[C@@](C)(COC1=CN=C(C=C1C(F)F)C2=CC(=NC=C2)C(F)F)N

Canonical SMILES

CC(C)CC(C)(COC1=CN=C(C=C1C(F)F)C2=CC(=NC=C2)C(F)F)N

Origin of Product

United States

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